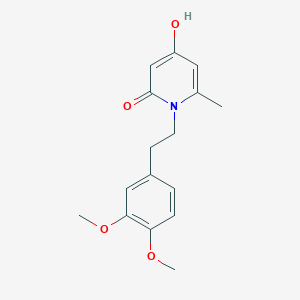

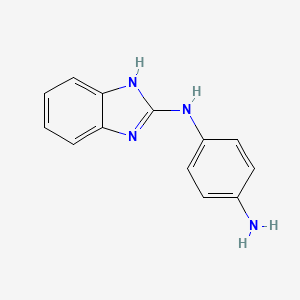

![molecular formula C19H13Cl2N3O B2644156 1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine CAS No. 339010-03-6](/img/structure/B2644156.png)

1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine” is a chemical compound . It belongs to the family of imidazo[4,5-b]pyridine derivatives.

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives has been studied extensively . A new environmentally-benign, convenient, and facile methodology for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine was elaborated by Kale et al .Molecular Structure Analysis

The molecular structure of “1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine” is complex, with multiple functional groups . It includes a dichlorobenzyl group, an oxy group, a phenyl group, and an imidazo[4,5-b]pyridine group .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine” include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .科学的研究の応用

Synthesis of Imidazo[4,5-b]pyridine Derivatives The synthesis of derivatives involving the imidazo[4,5-b]pyridine structure has been a subject of research, particularly for creating compounds with varied functional properties. For instance, the synthesis of imidazo[1,5-a]pyridines through denitrogenative transannulation of pyridotriazoles with nitriles has been reported, showcasing the versatility of this compound in organic synthesis (Joshi et al., 2016). Moreover, one-pot synthesis techniques have been developed to create 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which are characterized by their significant Stokes' shift, indicating their potential in material science and photophysical applications (Volpi et al., 2017).

Chemical Reactivity and Modifications The reactivity of the imidazo[4,5-b]pyridine framework can vary significantly with subtle changes in its structure. For instance, unsubstituted imidazo[4, 5-c]pyridine does not react with halogens under certain conditions, but the introduction of an oxo group can activate the system, leading to halogenation. This indicates the potential for selective chemical modifications to attain desired properties or reactivity (Yutilov & Svertilova, 1994).

Biological Activity and Applications Compounds based on the imidazo[4,5-b]pyridine structure have shown a range of biological activities, making them potential candidates for pharmaceutical development. For instance, imidazo[1,2-a]pyridine-based compounds have shown promise in treatments related to heart and circulatory failures, and many are under development for various pharmaceutical uses. Their potential as inhibitors for enzymes like AChE and BChE has been studied, indicating their relevance in treating related disorders (Kwong et al., 2019).

特性

IUPAC Name |

1-[(2,4-dichlorophenyl)methoxy]-2-phenylimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3O/c20-15-9-8-14(16(21)11-15)12-25-24-17-7-4-10-22-18(17)23-19(24)13-5-2-1-3-6-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNDKLXQELUYIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2644077.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2644080.png)

![3-chloro-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]aniline dihydrochloride](/img/structure/B2644084.png)

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-cyclopentyl-N-methylacetamide](/img/structure/B2644087.png)

![tert-butyl (1'R,2R,5'S)-6',6'-dimethyl-4-oxospiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-1-carboxylate](/img/structure/B2644091.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2644092.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2644094.png)